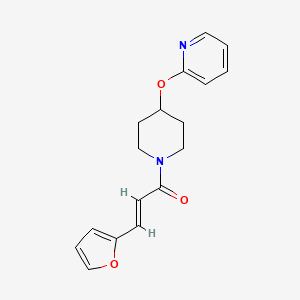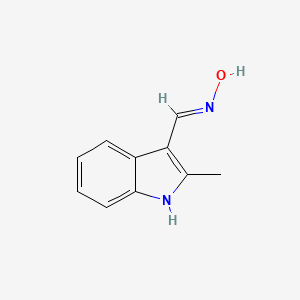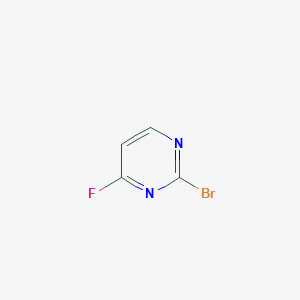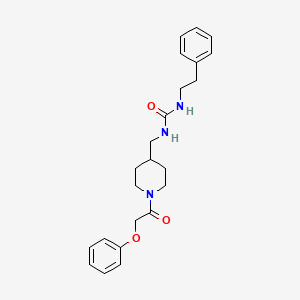
2-methyl-3-(2-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-methyl-3-(2-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione" is a heterocyclic compound that belongs to the class of benzoxadiazocines. These compounds are of interest due to their potential biological activities and their complex molecular structures which often contain multiple rings and functional groups that can participate in various chemical reactions.
Synthesis Analysis
The synthesis of related benzoxadiazocine derivatives has been reported in several studies. For instance, the synthesis of N-aryl- and N,N-diethyl-2-methyl-3-phenyl-4-sulfanylidene-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides was achieved by reacting N-aryl- and N,N-diethyl-3-oxobutanamides with salicylaldehyde and N-phenylthiourea in the presence of a catalyst . Although the specific compound is not mentioned, this provides insight into the types of reactions that can be used to synthesize similar structures.
Molecular Structure Analysis
The molecular structure of benzoxadiazocine derivatives can be complex, with multiple stereocenters and functional groups. In a related study, the structure of a new 2-methyl-4-oxo-2,6-methano-3,4,5,6-tetrahydro-2H-1,3-benzoxazocine-5-thiocarboxamide was elucidated using X-ray crystallography and NMR spectroscopy . These techniques are crucial for determining the precise three-dimensional arrangement of atoms in such molecules.
Chemical Reactions Analysis
Benzoxadiazocine derivatives can undergo various chemical reactions. For example, the oxidation of 6,7-dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine resulted in the formation of sulfoxides, N-oxides, and sulfones, depending on the oxidizing agent used . This indicates that the sulfur-containing compounds in this class can exhibit diverse reactivity, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxadiazocine derivatives can vary widely depending on their specific substituents and functional groups. For instance, the solubility, melting point, and stability of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups. The reactivity of the compound "2-methyl-3-(2-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione" would likely be affected by the thione group, which could participate in nucleophilic reactions or act as a hydrogen bond donor/acceptor.
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Isomerization
11-Acetyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-4(3H)-one and -4(3H)-thione undergo unique isomerization in DMSO solution, forming mixtures with 4-(5-bromo-2-hydroxyphenyl)-3,4-dihydropyrimidin-2(1Н)-one(thione). These compounds, when subjected to deacetylation in boiling ethanol in the presence of HCl, exhibit significant structural transformations indicative of their potential for further chemical investigations (Sedova, Krivopalov, & Shkurko, 2017).
Antifungal Applications
A series of 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases demonstrate promising antifungal activity against several human pathogenic fungal strains. These findings suggest a potential route for the development of new antifungal agents, emphasizing the chemical's role in pharmaceutical research (Nimbalkar et al., 2016).
Corrosion Inhibition
The compound's derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. These findings are crucial for the development of new materials and coatings that could extend the life of steel structures and components in corrosive conditions (Kalia et al., 2020).
Calcium-Sensitizing Agents
Derivatives similar in structure to 2-methyl-3-(2-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione have been identified as purely calcium-sensitizing agents. This discovery opens up possibilities for their use in treating heart failure and related cardiovascular conditions by enhancing cardiac contractility without the side effects associated with traditional inotropic agents (Herold et al., 1995).
Antibacterial and Enzyme Inhibition
Hydrazone derivatives bearing 1,3,4-oxadiazole have been studied for their antibacterial and lipoxygenase enzyme inhibition activities. These compounds, synthesized from 4-methyl/hydroxy benzoic acids, displayed significant antibacterial activity, suggesting their utility in developing new antibacterial drugs (Rasool et al., 2015).
Eigenschaften
IUPAC Name |
9-methyl-10-(2-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12-7-3-5-9-15(12)20-17(22)19-14-11-18(20,2)21-16-10-6-4-8-13(14)16/h3-10,14H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXKSVYWVVYUEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=S)NC3CC2(OC4=CC=CC=C34)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(2-methylphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/no-structure.png)
![{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2516947.png)






![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2516961.png)
![4-[(2-Fluoro-5-nitrophenyl)carbonyl]pyridine](/img/structure/B2516962.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2516967.png)
![N-(3-Imidazol-1-ylpropyl)-2-[6-(3-methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide](/img/structure/B2516968.png)